[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18843439
InChI: InChI=1S/C14H13Cl4N/c1-19(2)9-3-4-10(12(16)7-9)11-5-8(15)6-13(17)14(11)18/h3-4,6-7,11H,5H2,1-2H3
SMILES:
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol

[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

CAS No.:

Cat. No.: VC18843439

Molecular Formula: C14H13Cl4N

Molecular Weight: 337.1 g/mol

* For research use only. Not for human or veterinary use.

[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine -

Specification

Molecular Formula C14H13Cl4N
Molecular Weight 337.1 g/mol
IUPAC Name 3-chloro-N,N-dimethyl-4-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline
Standard InChI InChI=1S/C14H13Cl4N/c1-19(2)9-3-4-10(12(16)7-9)11-5-8(15)6-13(17)14(11)18/h3-4,6-7,11H,5H2,1-2H3
Standard InChI Key IMDQECFYFUXLTR-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC(=C(C=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl

Introduction

[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound with a unique molecular structure. It features a phenyl ring substituted with a chlorine atom at the meta position and a dimethylamine group attached to another aromatic ring that includes multiple chlorine substitutions on a cyclohexadiene framework. This arrangement contributes to its distinctive chemical properties and potential applications in various fields.

Synthesis and Chemical Reactions

The synthesis of [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, which are crucial for producing the compound in sufficient quantities for research and application. The compound's reactivity can be analyzed through various types of reactions, including nucleophilic substitutions and electrophilic additions, which are facilitated by the presence of multiple chlorine atoms and the dimethylamine group.

Biological Activity

Biological ActivityDescription
Antimicrobial ActivityPotential to inhibit microbial growth
Anticancer ActivityPotential to inhibit cancer cell growth

Safety and Handling

Handling [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine requires appropriate safety precautions. It is classified under laboratory chemicals and is used in the manufacture of substances. Safety measures include wearing protective gear such as safety glasses and gloves, and ensuring proper ventilation to avoid inhalation. In case of exposure, immediate medical attention is advised.

Safety MeasureDescription
Protective GearSafety glasses, gloves
VentilationEnsure proper ventilation to avoid inhalation
First AidConsult a physician in case of exposure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator